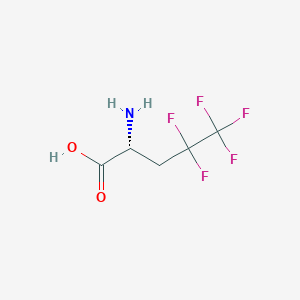

(R)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1821830-40-3 |

|---|---|

Molecular Formula |

C5H6F5NO2 |

Molecular Weight |

207.10 g/mol |

IUPAC Name |

(2R)-2-amino-4,4,5,5,5-pentafluoropentanoic acid |

InChI |

InChI=1S/C5H6F5NO2/c6-4(7,5(8,9)10)1-2(11)3(12)13/h2H,1,11H2,(H,12,13)/t2-/m1/s1 |

InChI Key |

WDXQGHPDMGJLFY-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(C(F)(F)F)(F)F |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Fluorinated Alkyl Iodide Precursors

- Starting from commercially available fluorinated alcohols such as 4,4,5,5,5-pentafluoropentanol, the corresponding alkyl iodides are synthesized.

- Traditional nucleophilic substitution methods (e.g., Appel reaction, tosylation/mesylation followed by iodination) often fail due to the electron-withdrawing fluorine atoms causing poor reactivity.

- The introduction of a nonaflate leaving group has proven effective to overcome these challenges, facilitating nucleophilic iodination with high yield and purity.

Alkylation of Chiral Ni(II) Schiff Base Complex

- The key step involves alkylation of a chiral Ni(II) complex with the fluorinated alkyl iodide.

- Sodium hydride (NaH) at 0 °C in dimethylformamide (DMF) is the optimized base and solvent system, providing the best yields and diastereoselectivity (Table 1).

- The reaction proceeds with high diastereomeric excess (>92% de) and enantiomeric excess (>94% ee), enabling gram-scale production.

| Entry | Base | Temperature | Yield (%) | Diastereomeric Excess (%) | Notes |

|---|---|---|---|---|---|

| 1 | KOH/MeOH | RT | Low | Moderate | Unsatisfactory yields |

| 2 | NaH/DMF | 0 °C | High | >92 | Optimized conditions |

| 3 | Other bases | Various | Variable | Variable | Screening performed |

Table 1: Summary of base screening for alkylation step

Hydrolysis and Fmoc Protection

- After alkylation, the Ni(II) complex is hydrolyzed under acidic conditions (e.g., HCl in dimethoxyethane).

- The free amino acid is then protected with Fmoc (9-fluorenylmethoxycarbonyl) to facilitate subsequent peptide synthesis applications.

- This one-pot hydrolysis and protection step yields the Fmoc-protected (R)-2-amino-4,4,5,5,5-pentafluoropentanoic acid in high purity and enantiomeric excess (up to 96% ee).

Alternative Approaches

Dynamic Kinetic Resolution (DKR)

- For related fluorinated amino acids such as (S)-2-amino-5,5,5-trifluoropentanoic acid, dynamic kinetic resolution of racemates has been demonstrated as a practical, scalable method.

- This approach uses chiral ligands and nickel(II) chloride in methanol with potassium carbonate to selectively convert racemic mixtures into enantiomerically enriched products.

- The method avoids chromatographic purification and is suitable for multi-gram scale synthesis, suggesting potential applicability to pentafluorinated analogs.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

- The use of chiral Ni(II) complexes is a robust strategy for asymmetric synthesis of fluorinated amino acids, including pentafluorinated variants.

- Sodium hydride at low temperature is critical for achieving high stereoselectivity in the alkylation step.

- The nonaflate leaving group is essential for efficient synthesis of fluorinated alkyl iodides, overcoming the challenges posed by fluorine's electron-withdrawing effects.

- The final Fmoc-protected amino acids are suitable for solid-phase peptide synthesis, enabling incorporation into peptides for biochemical studies.

- Dynamic kinetic resolution offers an alternative scalable route, especially for related fluorinated amino acids, with potential adaptation for pentafluorinated compounds.

This comprehensive synthesis approach ensures the production of this compound with high purity and enantiomeric excess, facilitating its use in advanced biochemical and pharmaceutical research.

Chemical Reactions Analysis

Dynamic Kinetic Resolution (DKR)

-

Mechanism : Utilizes nickel(II) complexes with chiral ligands to resolve racemic mixtures into enantiomerically pure products. For example, (S)-2-amino-5,5,5-trifluoropentanoic acid was synthesized via DKR using a chiral ligand and nickel catalyst, enabling gram-scale production .

-

Advantages : High enantiomeric purity (>96% ee), scalable to ~20 g, and recyclable ligands .

Alkylation Reactions

-

Conditions : Alkylation with fluorinated alkyl halides (e.g., 1-trifluoro-3-iodobutane) under basic conditions (e.g., KOH/MeOH or NaH) is critical. Lower temperatures (0°C) improve diastereoselectivity, while sodium hydride enhances yields .

-

Challenges : Increased fluorination reduces reaction efficiency due to steric hindrance and electronic effects .

Nickel Complexes and Ligands

-

Role : Chiral nickel complexes (e.g., nickel(II) chloride with (S)-configured ligands) enable stereoselective alkylation. Ligands such as (S)-4 in DKR methods ensure precise stereochemical control .

Table 1: Synthesis Method Comparison

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Dynamic Kinetic Resolution | Nickel catalysts, chiral ligands | Scalable, high enantiomeric purity | Requires specific ligands |

| Alkylation with NaH | Sodium hydride as base, low temp | Improved selectivity, gram-scale | Sensitive to fluorination |

| Nickel Complex Alkylation | Controlled stereochemistry | Efficient for β-branched compounds | Requires optimization of conditions |

Enzymatic Reactions

Fluorination significantly impacts enzymatic activity, particularly in CoA adduct formation, a critical step in fatty acid metabolism.

CoA Adduct Formation

-

Mechanism : Acyl-CoA synthetase (ACS) catalyzes the activation of carboxylates by forming thioester bonds with CoA. For fluorinated analogs like 5,5,5-trifluoropentanoic acid, ACS activity is drastically reduced compared to non-fluorinated counterparts .

-

Fluorination Effects : Fully fluorinated compounds (e.g., perfluoropropanoic acid) show no reaction, likely due to steric hindrance and electronic effects .

Kinetic Activity Studies

-

Data : Fluorination reduces enzymatic activity (k_cat) by up to 95% compared to non-fluorinated acids. For example:

Table 2: Enzymatic Activity of Fluorinated Carboxylates

| Compound | k_cat Change vs. Non-fluorinated | Reference |

|---|---|---|

| 5,5,5-Trifluoropentanoic acid | -95% | |

| 3,3,3-Trifluoropropionic acid | -95% | |

| Perfluoropropanoic acid | No reaction detected |

Steric and Electronic Effects

-

Steric Hindrance : Pentafluorination increases side chain bulk, reducing α-helix propensity in peptides and potentially altering binding interactions .

-

Electronic Effects : Fluorine’s electronegativity stabilizes negative charges and may affect acidity, influencing reactivity in amidation or esterification .

Limitations in Fluorinated Compounds

-

Over-Fluorination : Fully fluorinated compounds (e.g., perfluoropropanoic acid) lack reactivity in enzymatic systems, highlighting a threshold for functional fluorination .

-

Synthetic Challenges : Achieving selective fluorination while maintaining reaction efficiency remains a hurdle, necessitating optimized conditions .

Scientific Research Applications

Peptide and Protein Engineering

Fluorinated amino acids like (R)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid are integral in the development of peptides with improved stability and functionality. The incorporation of fluorine alters the hydrophobicity and sterics of peptides, which can enhance their metabolic stability and proteolytic resistance.

Key Findings

- Stability Enhancement : Fluorination generally increases the resistance of peptides to enzymatic degradation due to the increased steric hindrance provided by fluorine atoms .

- Self-Assembly : The presence of fluorinated residues can influence the self-assembly behavior of peptides, leading to more stable structures that are beneficial in drug delivery systems .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of novel pharmaceutical compounds. Its unique structure allows for the development of drugs with enhanced bioavailability and targeted action.

Case Studies

- CoA Adducts Formation : Research has demonstrated that short-chain fluorinated carboxylates can form CoA adducts catalyzed by specific enzymes. This pathway is crucial for the metabolism of fluorinated compounds in biological systems .

- Antimicrobial Properties : Fluorinated amino acids have been explored for their potential antimicrobial activities. The modification of peptide sequences with this compound can lead to compounds with enhanced efficacy against various pathogens .

Materials Science

The unique properties of this compound extend into materials science where it is utilized in developing advanced materials with specific characteristics such as increased thermal stability and chemical resistance.

Applications

- Fluorinated Polymers : The incorporation of this amino acid into polymer matrices can enhance their performance in harsh environments due to the chemical inertness imparted by fluorination .

- Nanotechnology : Fluorinated compounds are being investigated for their roles in nanotechnology applications such as drug delivery systems where controlled release and stability are critical .

Synthesis Techniques

The synthesis of this compound has been achieved through various methods including:

Mechanism of Action

The mechanism of action of ®-2-Amino-4,4,5,5,5-pentafluoropentanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (R)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid with analogous fluorinated compounds:

<sup>a</sup> LogP values estimated via computational models or experimental data.

Environmental and Analytical Considerations

- Environmental Persistence: The five fluorine atoms in this compound contribute to environmental persistence, similar to other per- and polyfluoroalkyl substances (PFAS).

- Analytical Challenges: Unlike its non-amino analog (4,4,5,5,5-pentafluoropentanoic acid), which is routinely monitored via EPA Method 1633 , the amino-substituted variant requires specialized LC-HRMS workflows for identification in complex matrices like biosolids .

Biological Activity

(R)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid (PFPA) is a fluorinated amino acid with significant implications in medicinal chemistry and biochemistry due to its unique structural properties. The presence of multiple fluorine atoms alters the physicochemical properties of the molecule, leading to enhanced biological activities compared to non-fluorinated counterparts. This article reviews the biological activity of PFPA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

PFPA can be synthesized through various methods, including asymmetric synthesis using chiral catalysts. Its structure features five fluorine atoms attached to a pentanoic acid backbone, which significantly influences its interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C5H4F5NO2 |

| Molecular Weight | 195.08 g/mol |

| Solubility | Soluble in polar solvents |

| Chirality | Chiral center at the second carbon |

PFPA exhibits several biological activities primarily due to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : PFPA has been shown to inhibit specific enzyme pathways involved in amino acid metabolism. For instance, it can act as an inhibitor of certain aminotransferases, affecting the metabolism of neurotransmitters and other critical biomolecules.

- Antimicrobial Properties : Preliminary studies suggest that PFPA possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The fluorinated structure may enhance its ability to disrupt bacterial membranes or interfere with metabolic processes.

- Neuroprotective Effects : Research indicates that PFPA may have neuroprotective effects by modulating glutamate receptors, which are crucial for synaptic transmission and plasticity.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of PFPA against Escherichia coli and Staphylococcus aureus. Results showed that PFPA inhibited bacterial growth at concentrations as low as 50 µM, suggesting potential for development as an antibacterial agent.

- Neuroprotective Role : In a model of neurodegeneration induced by glutamate toxicity, PFPA demonstrated a dose-dependent reduction in neuronal cell death. This effect is attributed to its ability to modulate glutamate signaling pathways.

- Metabolic Pathway Disruption : In vitro assays revealed that PFPA inhibits branched-chain amino acid metabolism in liver cells, leading to altered metabolic profiles that could have implications for metabolic disorders.

Toxicity and Safety

While PFPA shows promising biological activity, its safety profile must be thoroughly evaluated. Toxicological studies are essential to ascertain any potential adverse effects associated with high doses or prolonged exposure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid, and how do fluorination patterns affect yield?

- Methodology : Synthesis typically involves fluorinated precursors, such as 4,4,5,5,5-pentafluoropentanoic acid derivatives, coupled with stereoselective amination. Fluorination is achieved via halogen exchange (e.g., using SF₄ or HF-pyridine) or via perfluoroalkylation. The high electronegativity of fluorine can stabilize intermediates but may reduce reaction rates due to steric hindrance. Enantiomeric purity is critical; chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated) are used to obtain the (R)-configuration .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR : ¹⁹F NMR is essential for analyzing fluorine environments. Chemical shifts for CF₃ groups typically appear at ~-70 to -80 ppm.

- Mass Spectrometry : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₅H₆F₅NO₂; exact mass ~207.02 Da). Isotopic patterns distinguish fluorinated clusters .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding bioactivity .

Q. What solvents and conditions are optimal for handling this compound in vitro?

- Methodology : Due to its polar fluorinated groups, the compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests under varying pH (2–12) and temperatures (4–37°C) are recommended. Fluorinated analogs often exhibit enhanced thermal stability but may hydrolyze under strongly basic conditions .

Advanced Research Questions

Q. How does the pentafluorination of the pentanoic acid backbone influence its pharmacokinetic properties in preclinical models?

- Methodology :

- In Vivo Studies : Radiolabeled (e.g., ¹⁸F or deuterated) analogs track absorption and distribution. Fluorination increases lipophilicity (logP ~1.5–2.0), enhancing blood-brain barrier penetration but potentially reducing renal clearance .

- Metabolic Profiling : LC-MS/MS identifies metabolites; fluorination slows hepatic oxidation due to C-F bond strength .

Q. What strategies mitigate analytical challenges in quantifying trace amounts of this compound in environmental samples?

- Methodology :

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) isolates fluorinated acids from complex matrices.

- Detection Limits : Using UPLC-MS/MS with MRM transitions (e.g., m/z 207 → 163) achieves detection at ppt levels. Cross-validation with ¹⁹F NMR ensures specificity .

Q. How do structural modifications (e.g., esterification or aryl substitution) impact its bioactivity in enzyme inhibition assays?

- Methodology :

- Derivatization : Methyl esters (e.g., 4,4,5,5,5-pentafluoropentanoic acid methyl ester) improve cell permeability. Aryl-substituted analogs (e.g., 3-(3,4-dimethoxyphenyl) derivatives) are synthesized via Pd-catalyzed cross-coupling to enhance target binding .

- Enzyme Assays : Fluorine’s electron-withdrawing effects are probed using kinetic assays (e.g., IC₅₀ shifts in serine proteases or kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.